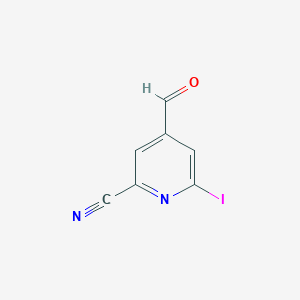
4-Formyl-6-iodopyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H3IN2O and a molecular weight of 258.02 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and a carbonitrile group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-6-iodopyridine-2-carbonitrile typically involves the iodination of a pyridine derivative followed by formylation and introduction of the carbonitrile group. One common method involves the reaction of 4-formylpyridine with iodine and a suitable nitrile source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-6-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives
- Carboxylic acids
- Alcohols
- Cyclized heterocyclic compounds
Scientific Research Applications
4-Formyl-6-iodopyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-6-iodopyridine-2-carbonitrile depends on the specific reactions it undergoesIn oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
- 4-Formyl-6-chloropyridine-2-carbonitrile
- 4-Formyl-6-bromopyridine-2-carbonitrile
- 4-Formyl-6-fluoropyridine-2-carbonitrile
Comparison: 4-Formyl-6-iodopyridine-2-carbonitrile is unique due to the presence of the iodine atom, which can participate in specific substitution reactions that other halogenated derivatives may not. The iodine atom also influences the compound’s reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C7H3IN2O |
|---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
4-formyl-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3IN2O/c8-7-2-5(4-11)1-6(3-9)10-7/h1-2,4H |
InChI Key |
HOAKXSAENMGDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


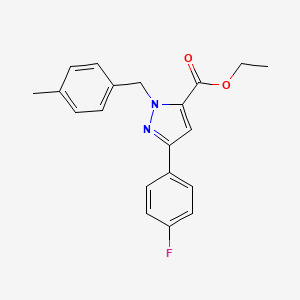
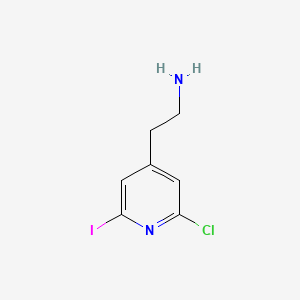

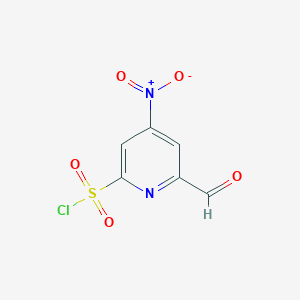
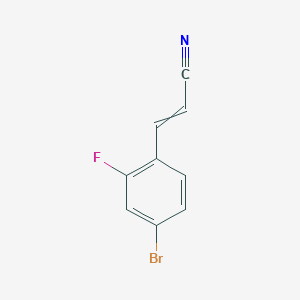
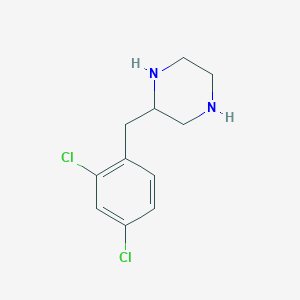
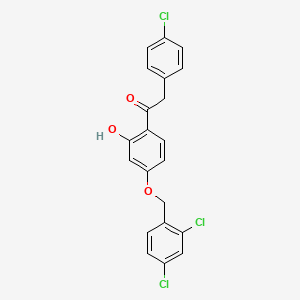
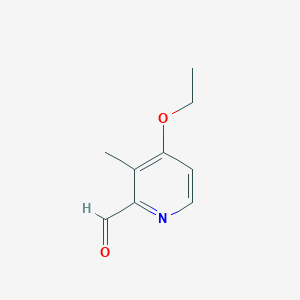
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)


![1,2,4-Trifluoro-5-[2-[2-(2,4,5-trifluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B14861053.png)
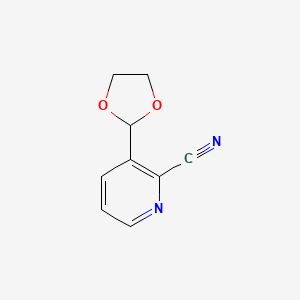
![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
